4-Acetamidobenzenosulfonil azida

Descripción general

Descripción

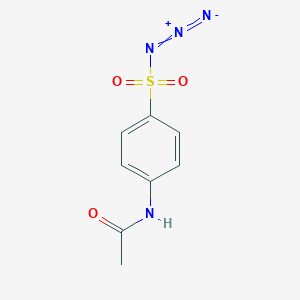

4-Acetamidobenzenesulfonyl azide is an organic compound widely used as a reagent in organic synthesis to introduce azide groups into molecules . It has the molecular formula CH₃CONHC₆H₄SO₂N₃ and a molecular weight of 240.24 g/mol . This compound is known for its applications in click chemistry and as a diazo transfer agent .

Aplicaciones Científicas De Investigación

Drug Development

4-Acetamidobenzenesulfonyl azide serves as a key intermediate in the synthesis of pharmaceutical agents. It is particularly useful for developing targeted therapies that require specific molecular modifications. For example, it has been employed in synthesizing inhibitors for Hepatitis C Virus RNA-dependent RNA polymerase, demonstrating its role in antiviral drug development .

Click Chemistry

This compound is integral to click chemistry reactions, which are characterized by their efficiency and specificity in forming covalent bonds between molecules. In bioconjugation, it facilitates the attachment of biomolecules to surfaces or other molecules, crucial for diagnostics and therapeutic applications .

Material Science

In material science, 4-acetamidobenzenesulfonyl azide is utilized to create functionalized polymers and nanomaterials. These materials exhibit enhanced properties such as conductivity and reactivity, making them suitable for applications in electronics and coatings .

Bioconjugation

Researchers leverage its azide functionality for bioconjugation techniques, allowing the attachment of various biomolecules to surfaces or other molecules. This application is vital in developing diagnostic tools and therapeutic agents .

Analytical Chemistry

In analytical chemistry, 4-acetamidobenzenesulfonyl azide plays a role in developing techniques for detecting and quantifying biomolecules. Its use improves the sensitivity and specificity of assays, aiding in various biochemical analyses .

Hydroazidation Reactions

A notable application of 4-acetamidobenzenesulfonyl azide is its use as a hydroazidation catalyst for synthesizing organoazides from alkenes or alkynes. This process has been documented to yield high conversions with minimal side products, showcasing the compound's efficiency .

Synthesis of Monosaccharide-Derived Alcohols

The compound has been utilized in synthesizing monosaccharide-derived alcohols through diazo transfer reactions, demonstrating its utility in carbohydrate chemistry .

Cycloaddition Reactions

In cycloaddition reactions, particularly those involving norbornene derivatives, 4-acetamidobenzenesulfonyl azide has shown significant promise. It facilitates the formation of aziridine products with high yields under mild conditions .

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Drug Development | Synthesis of Hepatitis C inhibitors | Effective intermediate for antiviral agents |

| Click Chemistry | Bioconjugation techniques | Efficient covalent bond formation |

| Material Science | Functionalized polymers | Enhanced conductivity and reactivity |

| Analytical Chemistry | Biomolecule detection | Improved assay sensitivity |

Mecanismo De Acción

Target of Action

4-Acetamidobenzenesulfonyl azide is a versatile reagent used in organic synthesis . Its primary targets are organic molecules that require the introduction of azide groups .

Mode of Action

The compound acts as a diazo transfer agent and a hydroazidation catalyst . It facilitates the introduction of azide groups into organic molecules, thereby altering their chemical structure .

Biochemical Pathways

The exact biochemical pathways affected by 4-Acetamidobenzenesulfonyl azide are dependent on the specific organic molecules it interacts with. It is known to be involved in the synthesis of monosaccharide-derived alcohols and non-peptidic nk3 receptor antagonists . It also participates in various organic reactions such as late-stage intermolecular C-H olefination, intramolecular isomuenchnone cycloaddition approach to antitumor agents, and Suzuki-Miyaura cross-coupling reaction .

Result of Action

The introduction of azide groups into organic molecules by 4-Acetamidobenzenesulfonyl azide can significantly alter their chemical properties and biological activities . For example, it can enable the synthesis of new compounds with potential therapeutic applications, such as non-peptidic NK3 receptor antagonists .

Action Environment

The action of 4-Acetamidobenzenesulfonyl azide is influenced by various environmental factors. For instance, its storage temperature should be 2-8°C . It is also insoluble in water , which can affect its reactivity and stability in aqueous environments.

Análisis Bioquímico

Biochemical Properties

4-Acetamidobenzenesulfonyl azide is known for its role as a hydroazidation catalyst for the facile preparation of organoazides . It is also used as a diazo transfer agent

Molecular Mechanism

4-Acetamidobenzenesulfonyl azide is used in the synthesis of monosaccharide-derived alcohols and non-peptidic NK3 receptor antagonists . It is involved in a late-stage intermolecular C-H olefination, intramolecular isomuenchnone cycloaddition approach to antitumor agents, rhodium-catalyzed carbene cyclization cycloaddition cascade reaction of vinylsulfonates, and Suzuki-Miyaura cross-coupling reaction

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamidobenzenesulfonyl azide typically involves the reaction of 4-acetamidobenzenesulfonyl chloride with sodium azide in an organic solvent such as tetrahydrofuran (THF) . The reaction is carried out under controlled conditions, often at low temperatures to ensure the stability of the azide group .

Industrial Production Methods

Industrial production methods for 4-Acetamidobenzenesulfonyl azide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to meet industrial standards .

Análisis De Reacciones Químicas

Types of Reactions

4-Acetamidobenzenesulfonyl azide undergoes various types of chemical reactions, including:

Hydroazidation: It acts as a catalyst for the preparation of organoazides.

Diazo Transfer: It is used as a diazo transfer agent in organic synthesis.

Cycloaddition Reactions: It participates in intramolecular isomuenchnone cycloaddition reactions to form complex cyclic structures.

Common Reagents and Conditions

Common reagents used in reactions with 4-Acetamidobenzenesulfonyl azide include:

- Sodium azide for azidation reactions .

- Rhodium catalysts for cycloaddition reactions .

- Organic solvents such as THF and hexanes .

Major Products Formed

Major products formed from reactions involving 4-Acetamidobenzenesulfonyl azide include:

Comparación Con Compuestos Similares

Similar Compounds

p-Toluenesulfonyl azide: Similar in structure and used in similar applications, but with a different substituent on the benzene ring.

Diphenyl phosphoryl azide:

Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: Another reagent used in organic synthesis with different functional groups.

Uniqueness

4-Acetamidobenzenesulfonyl azide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its ability to act as both a hydroazidation catalyst and a diazo transfer agent makes it particularly versatile in organic synthesis .

Actividad Biológica

4-Acetamidobenzenesulfonyl azide is an organic compound recognized for its significant role in organic synthesis, particularly in the introduction of azide groups into various molecules. This compound serves as a versatile reagent and has been studied for its biological activities, including antimicrobial properties and applications in medicinal chemistry.

- Molecular Formula : CHNOS

- CAS Number : 2158-14-7

- Molecular Weight : 226.26 g/mol

4-Acetamidobenzenesulfonyl azide acts primarily as a diazo transfer agent, facilitating the introduction of azide groups into organic molecules. This transformation can significantly modify the chemical properties and biological activities of the target compounds. The compound is involved in various biochemical pathways depending on the specific substrates it interacts with, such as in the synthesis of monosaccharide-derived alcohols and non-peptidic NK3 receptor antagonists .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 4-acetamidobenzenesulfonyl azide. For instance, a study demonstrated that derivatives of this compound exhibited significant inhibition of biofilm growth in Escherichia coli and Pseudomonas aeruginosa. Specifically, one derivative showed a biofilm growth inhibition rate of 42% against E. coli and 23% against P. aeruginosa, with no cytotoxicity observed in human cell lines (HaCaT and Caco-2) at tested concentrations .

Applications in Medicinal Chemistry

The compound has been utilized in the synthesis of biologically active molecules, including:

- Non-Peptidic NK3 Receptor Antagonists : These compounds have potential therapeutic applications in treating conditions such as anxiety and depression.

- Antitumor Agents : The compound has been shown to participate in intramolecular cycloaddition reactions that lead to the formation of complex structures with potential anticancer properties .

Study on Biofilm Inhibition

A notable study assessed the efficacy of various sulfonamide derivatives, including those derived from 4-acetamidobenzenesulfonyl azide, against bacterial biofilms. The results indicated that these compounds could effectively inhibit biofilm formation, suggesting their potential as anti-infective agents .

| Compound | Biofilm Inhibition (% E. coli) | Biofilm Inhibition (% P. aeruginosa) | Cytotoxicity |

|---|---|---|---|

| 5a | 42 | 23 | None |

| Sulfacetamide | Lower than 5a | Lower than 5a | Not reported |

Synthetic Routes

The synthesis of 4-acetamidobenzenesulfonyl azide typically involves:

- Reaction with Sodium Azide : The compound is synthesized by reacting 4-acetamidobenzenesulfonyl chloride with sodium azide in an organic solvent like tetrahydrofuran (THF) under controlled conditions .

- Hydrolysis : The azide can be hydrolyzed under acidic conditions to yield 4-aminobenzenesulfonyl azide, which may exhibit different biological activities .

Propiedades

IUPAC Name |

N-(4-azidosulfonylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O3S/c1-6(13)10-7-2-4-8(5-3-7)16(14,15)12-11-9/h2-5H,1H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTMHWRHEGDRTPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10408598 | |

| Record name | 4-Acetamidobenzenesulfonyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2158-14-7 | |

| Record name | 4-Acetamidobenzenesulfonyl azide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2158-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetamidobenzenesulfonyl azide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002158147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2158-14-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82543 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Acetamidobenzenesulfonyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 4-ABSA?

A1: 4-Acetamidobenzenesulfonyl azide has the molecular formula C8H8N4O3S and a molecular weight of 240.25 g/mol. Spectroscopic studies, including Raman and infrared (IR) spectroscopy, have been instrumental in characterizing its structure and vibrational modes. []

Q2: How stable is 4-ABSA under high pressure?

A2: Research using Raman scattering, IR absorption, and synchrotron X-ray diffraction reveals that 4-ABSA undergoes two phase transitions under high pressure (up to ~13 GPa). The first transition, between 0.8-2 GPa, is attributed to ring distortion and CH3 group rotation, while the second, at 4.2 GPa, likely involves azide group and hydrogen bond rearrangement. []

Q3: Can 4-ABSA be used to introduce amine groups onto polymers?

A3: Yes, 4-ABSA serves as an effective reagent for introducing primary amine groups onto polysulfones. Lithiated polysulfones react with 4-ABSA, ultimately leading to aminated derivatives after reduction with sodium borohydride. This method offers a valuable alternative to traditional nitration-reduction approaches. []

Q4: How does the azide group in 4-ABSA behave under pressure?

A4: High-pressure studies indicate that the initially bent azide group in 4-ABSA undergoes progressive rotation upon compression. This rotation is linked to the compression of the unit cell along the b axis. []

Q5: Can 4-ABSA be used for sensing applications?

A5: Yes, 4-ABSA has shown promise in developing a surface-enhanced Raman scattering (SERS) nanosensor for detecting hydrogen sulfide (H2S) in living cells. The sensor, consisting of 4-ABSA functionalized gold nanoparticles (AuNPs/4-AA), exhibits high selectivity and sensitivity towards H2S. []

Q6: Can 4-ABSA be used in asymmetric synthesis?

A6: Yes, 4-ABSA plays a crucial role in the organocatalytic synthesis of chiral propargylic fluorides. It acts as a diazo-transfer reagent, enabling the formation of the key diazo intermediate that undergoes enantioselective fluorination. []

Q7: What are the advantages of using 4-ABSA in the preparation of para-esters?

A7: Using phosphorus pentoxide in the chlorosulfonation step of para-ester synthesis, where 4-ABSA is a key intermediate, increases the yield significantly. This approach enhances the conversion of N-phenylacetamide, leading to a more efficient and environmentally friendly process. []

Q8: Are there crystallographic studies on 4-ABSA?

A8: Yes, crystallographic analysis reveals that 4-ABSA exists as three independent molecules in the asymmetric unit. These molecules display planar chirality, with two sharing the same chirality and the third exhibiting the opposite enantiomer. Hydrogen bonding interactions between the amide groups result in a helical arrangement around the b axis of the unit cell. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.